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Compound of Interest

Compound Name: Lard oil

Cat. No.: B12387303 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for the removal of impurities from crude lard oil.

Frequently Asked Questions (FAQs)
Q1: What are the primary impurities in crude lard oil and why must they be removed?

Crude lard oil contains several impurities that can negatively impact its quality, stability, and

suitability for research and pharmaceutical applications. The main impurities include:

Phospholipids (Gums): These compounds can lead to darker color, foaming, and reduced

oxidative stability.

Free Fatty Acids (FFAs): High levels of FFAs cause a rancid taste and odor, and they can act

as pro-oxidants, accelerating the degradation of the oil.[1]

Pigments: Primarily carotenoids and chlorophyll, these compounds impart undesirable color

to the lard.

Odoriferous Compounds: Aldehydes, ketones, and other volatile compounds contribute to

the characteristic "piggy" odor of unrefined lard.

Trace Metals: Metals like iron and copper can act as catalysts for oxidation, reducing the oil's

shelf life.[2]
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Water: Excess moisture can promote microbial growth and hydrolytic rancidity.

Removal of these impurities is crucial to ensure the purity, stability, and consistency of the lard
oil for experimental use.

Q2: What is the standard sequence of steps for refining crude lard oil?

The conventional refining process for lard oil, similar to other edible oils, typically follows these

steps:

Degumming: Removal of phospholipids.

Neutralization (Alkali Refining): Elimination of free fatty acids.

Bleaching: Removal of color pigments.

Deodorization: Removal of odor-causing compounds.

An optional step, fractionation, can be employed to separate lard into fractions with different

melting points and fatty acid compositions.

Q3: Can I skip any of the refining steps?

While it is possible to perform individual refining steps, a complete refining process is generally

recommended for achieving high-purity lard oil suitable for research applications. The

effectiveness of each step is often dependent on the successful completion of the preceding

one. For instance, efficient bleaching is contingent on the prior removal of gums and soaps.
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Problem Possible Causes Solutions

Incomplete gum removal

(cloudy oil)
Insufficient water for hydration.

Increase the amount of water

added (typically 1-3% of oil

weight).

Inadequate mixing of water

and oil.

Ensure vigorous and thorough

mixing to facilitate proper

hydration of phospholipids.

Incorrect temperature.

Maintain the optimal

temperature range for

degumming (typically 60-

70°C).

Presence of non-hydratable

phospholipids.

For oils with a high content of

non-hydratable gums, an acid

degumming step using

phosphoric or citric acid may

be necessary before water

degumming.
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Problem Possible Causes Solutions

High residual free fatty acids

(FFAs) after neutralization

Insufficient amount or

concentration of alkali (caustic

soda).

Calculate the stoichiometric

amount of caustic soda

needed based on the initial

FFA content and use a slight

excess (5-20%).[3]

Inadequate mixing of alkali and

oil.

Ensure vigorous agitation to

promote the reaction between

FFAs and the alkali solution.

Reaction time is too short.

Allow for a sufficient reaction

time (e.g., around 30 minutes

with slow stirring) for the

saponification to complete.[3]

Poor separation of soapstock Emulsion formation.

Ensure the correct

concentration of the caustic

soda solution is used. Too

dilute or too concentrated

solutions can lead to stable

emulsions.

Insufficient temperature

differential.

Maintain an appropriate

temperature to ensure a

density difference between the

oil and soapstock for efficient

separation by centrifugation.

Excessive oil loss in soapstock Saponification of neutral oil.

Avoid using a large excess of

concentrated caustic soda.

Optimize the alkali

concentration and amount to

minimize the saponification of

triglycerides.

Entrainment of oil in the

soapstock.

Ensure proper separation

conditions (e.g., centrifuge

speed and time) to minimize

the amount of neutral oil
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carried away with the

soapstock.
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Problem Possible Causes Solutions

Ineffective color removal
Inappropriate type or amount

of bleaching adsorbent.

Select an appropriate

adsorbent (e.g., activated

carbon, bleaching earth) based

on the specific pigments to be

removed. Optimize the

adsorbent dosage (typically

0.5-2% by weight).[4]

Presence of residual soap or

gums.

Ensure that the degumming

and neutralization steps were

effective, as residual soaps

and gums can coat the

adsorbent surface and reduce

its efficiency.

Incorrect bleaching

temperature or time.

Maintain the optimal bleaching

temperature (usually 90-

120°C) and contact time (20-

30 minutes).[4]

Color reversion (oil darkens

after storage)

Oxidation of color-sensitive

compounds.

Minimize exposure of the

bleached oil to air and light.

Store under an inert

atmosphere (e.g., nitrogen) at

a low temperature.[5]

Presence of pro-oxidant

metals.

Ensure that trace metals are

effectively removed during the

refining process.

Increased peroxide value after

bleaching

Oxidation during the bleaching

process.

Perform bleaching under a

vacuum to minimize contact

with oxygen.

Use of highly acidic bleaching

clays.

While acid-activated clays can

be more effective at color

removal, they can also

promote the formation of free

fatty acids and oxidation
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products. Consider using

natural bleaching earths or a

blend.

Deodorization Issues
Problem Possible Causes Solutions

Incomplete removal of odor

and flavor

Insufficient temperature, time,

or stripping steam.

Optimize the deodorization

parameters. Typical conditions

involve high temperatures

(e.g., >200°C), a long retention

time, and an adequate flow of

stripping steam.[6]

High vacuum not achieved.

Ensure the vacuum system is

functioning correctly to

maintain a low pressure, which

facilitates the volatilization of

odoriferous compounds.

Increase in trans fatty acids

High deodorization

temperatures and long

processing times.

While high temperatures are

necessary for effective

deodorization, excessively

high temperatures and

prolonged times can lead to

the formation of trans fatty

acids. Optimize the conditions

to achieve a balance between

impurity removal and

minimizing isomerization.

Loss of valuable minor

components (e.g., tocopherols)

Harsh deodorization

conditions.

Milder deodorization conditions

(lower temperature and shorter

time) can help preserve a

greater proportion of natural

antioxidants like tocopherols.
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Quantitative Data on Lard Oil Refining
The following tables summarize the effects of different refining stages on key quality

parameters of lard oil.

Table 1: Effect of Refining on Peroxide Value and Free Fatty Acids

Refining Stage
Peroxide Value (meq
O2/kg)

Free Fatty Acids (%)

Crude Lard 2.5 - 5.0 0.5 - 1.5

After Neutralization 1.0 - 2.0 < 0.1

After Bleaching 0.5 - 1.5 < 0.1

After Deodorization < 0.5 < 0.05

Note: These are typical values and can vary depending on the quality of the crude lard and the

specific refining conditions.

Table 2: Comparison of Adsorbent Efficiency in Lard Oil Bleaching

Adsorbent (1% w/w)
Color Reduction (Lovibond
Red)

Peroxide Value Reduction
(%)

Natural Bleaching Earth 40 - 50% 20 - 30%

Acid-Activated Bleaching Earth 60 - 75% 30 - 45%

Activated Carbon 70 - 85% 10 - 20%

Blend (Activated Earth:Carbon

10:1)
75 - 90% 25 - 40%

Note: The efficiency of adsorbents can vary based on their specific properties and the

characteristics of the lard oil.

Experimental Protocols
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Laboratory-Scale Alkali Refining of Crude Lard Oil
Objective: To reduce the free fatty acid (FFA) content of crude lard oil.

Materials:

Crude lard oil

Sodium hydroxide (NaOH) solution (concentration to be calculated)

Phenolphthalein indicator

Ethanol

Distilled water

Separating funnel

Beakers

Heating mantle with magnetic stirrer

Thermometer

Procedure:

Determine the initial FFA content of the crude lard oil:

Dissolve a known weight of lard oil in neutralized ethanol.

Titrate with a standardized NaOH solution using phenolphthalein as an indicator.

Calculate the FFA percentage (as oleic acid).

Calculate the required amount of NaOH:

Based on the initial FFA, calculate the stoichiometric amount of NaOH required for

neutralization.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b12387303?utm_src=pdf-body
https://www.benchchem.com/product/b12387303?utm_src=pdf-body
https://www.benchchem.com/product/b12387303?utm_src=pdf-body
https://www.benchchem.com/product/b12387303?utm_src=pdf-body
https://www.benchchem.com/product/b12387303?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a NaOH solution (e.g., 10-16°Bé) and calculate the volume needed, including a

10-20% excess.

Neutralization:

Heat the crude lard oil in a beaker to 60-70°C with gentle stirring.

Slowly add the calculated amount of NaOH solution while stirring vigorously for 5-10

minutes.

Reduce the stirring speed and continue to heat for another 20-30 minutes to allow the

soapstock to form and agglomerate.

Separation:

Transfer the mixture to a pre-heated separating funnel and allow the soapstock to settle at

the bottom.

Carefully drain the soapstock layer.

Washing:

Wash the neutralized oil with hot distilled water (10-15% of oil volume) by gently mixing

and then allowing the layers to separate.

Drain the wash water. Repeat the washing step until the wash water is neutral to

phenolphthalein.

Drying:

Heat the washed oil under a vacuum to remove residual moisture.

Laboratory-Scale Bleaching of Neutralized Lard Oil
Objective: To remove color pigments from the neutralized lard oil.

Materials:

Neutralized and dried lard oil
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Bleaching adsorbent (e.g., activated carbon, acid-activated bleaching earth, or a blend)

Three-neck round-bottom flask

Heating mantle with magnetic stirrer

Vacuum pump

Thermometer

Filter paper and funnel

Procedure:

Setup:

Place the neutralized lard oil in the three-neck flask.

Attach the flask to the heating mantle, and connect a thermometer and a vacuum line.

Deaeration:

Heat the oil to 70-80°C under a vacuum to remove any dissolved air.

Adsorbent Addition:

Break the vacuum and add the desired amount of bleaching adsorbent (e.g., 1% w/w) to

the oil with stirring.

Bleaching:

Re-establish the vacuum and heat the mixture to 100-110°C with continuous stirring.

Maintain these conditions for 20-30 minutes.

Cooling:

Cool the mixture to 70-80°C under vacuum.
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Filtration:

Break the vacuum and immediately filter the hot oil through filter paper to remove the

spent adsorbent.

Laboratory-Scale Steam Deodorization of Bleached Lard
Oil
Objective: To remove volatile odoriferous compounds from the bleached lard oil.

Materials:

Bleached lard oil

Deodorization flask (a multi-neck flask with a steam inlet tube extending below the oil surface

and a vapor outlet)

Heating mantle

High-vacuum pump

Steam generator

Condenser

Thermometer

Procedure:

Setup:

Place the bleached lard oil into the deodorization flask.

Assemble the deodorization apparatus, ensuring all connections are vacuum-tight.

Deaeration:
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Heat the oil to about 80-100°C under a high vacuum (e.g., <5 mmHg) to remove dissolved

air.

Heating:

Continue heating the oil under vacuum to the desired deodorization temperature (e.g.,

200-240°C).

Steam Sparging:

Once the desired temperature is reached, introduce dry steam through the sparging tube

into the hot oil. The steam flow rate should be controlled (e.g., 1-3% of the oil weight per

hour).

Deodorization:

Maintain the temperature, vacuum, and steam flow for the desired duration (e.g., 1-3

hours). Volatile compounds will be carried away with the steam and collected in the

condenser.

Cooling:

Stop the steam injection and cool the oil to below 80°C under vacuum to prevent

oxidation.

Breaking Vacuum:

Break the vacuum with an inert gas (e.g., nitrogen) and store the deodorized lard oil in an

airtight container in a cool, dark place.

Visualizations

Crude Lard Oil Degumming Remove Gums Neutralization Remove FFAs Bleaching Remove Pigments Deodorization Remove Odors Refined Lard Oil

Click to download full resolution via product page

Caption: Standard workflow for the refining of crude lard oil.
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High FFA in Refined Lard?

Review Neutralization Protocol

Sufficient Alkali Used? Adequate Mixing? Sufficient Reaction Time?

Adjust Neutralization Parameters

Re-test FFA

FFA within Specification FFA still High

Click to download full resolution via product page

Caption: Troubleshooting logic for high free fatty acids in refined lard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Neutralization of Edible Oil to Remove Free Fatty Acids in Oil Refining Process [oil-
expeller.net]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://www.benchchem.com/product/b12387303?utm_src=pdf-body-img
https://www.benchchem.com/product/b12387303?utm_src=pdf-custom-synthesis
https://oil-expeller.net/edible-oil-making-information/neutralization-of-refining-process.html
https://oil-expeller.net/edible-oil-making-information/neutralization-of-refining-process.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12387303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. oilsfats.org.nz [oilsfats.org.nz]

3. researchgate.net [researchgate.net]

4. researchgate.net [researchgate.net]

5. researchgate.net [researchgate.net]

6. aocs.org [aocs.org]

To cite this document: BenchChem. [Technical Support Center: Purification of Crude Lard
Oil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12387303#methods-for-removing-impurities-from-
crude-lard-oil]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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